

Immunohistochemistry protocol for CCR8 staining in tumor tissue

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Compound of Interest		
Compound Name:	CCR8 antagonist 3	
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Application Notes: CCR8 Immunohistochemistry in Tumor Tissue

Introduction

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking.[1] Its primary ligand is CCL1.[1][2] In the context of oncology, CCR8 has emerged as a significant biomarker and therapeutic target.[1][3] It is highly and selectively expressed on tumor-infiltrating regulatory T cells (Tregs) across various cancer types. These CCR8+ Tregs are highly immunosuppressive, and their accumulation within the tumor microenvironment (TME) is often correlated with a poor prognosis. Therefore, detecting and quantifying CCR8 expression in tumor tissues using immunohistochemistry (IHC) is crucial for cancer research and the development of targeted immunotherapies.

CCR8 Expression in Tumors

CCR8 expression is predominantly observed on T cells. Gene expression analysis has shown that CCR8 is higher in primary tumors compared to adjacent normal tissues in many cancer types. Specifically, CCR8 is a selective marker for tumor-infiltrating Tregs. Studies have identified CCR8 expression in various malignancies, including:

- Gastric Cancer
- Malignant Melanoma



- Breast Invasive Carcinoma (BRCA)
- Colon Adenocarcinoma (COAD)
- Head and Neck Squamous Cell Carcinoma (HNSC)

The staining pattern for CCR8 in tumor tissues can be varied, showing membrane and/or cytoplasmic localization. The expression of CCR8 is positively correlated with the infiltration of various immune cells, including Tregs, CD4+ T cells, CD8+ T cells, macrophages, and dendritic cells.

Quantitative Data Summary

The following table summarizes the correlation of CCR8 expression with clinicopathological features in Gastric Cancer.

Feature	CCR8 Expression Association	Significance (p- value)	Reference
Tumor Grade	Associated with higher grade	< 0.05	
Nodal Metastasis	Associated with positive status	< 0.05	
Overall Survival (OS)	High expression linked to poorer OS	< 0.05	_

Immunohistochemistry Protocol for CCR8 Staining

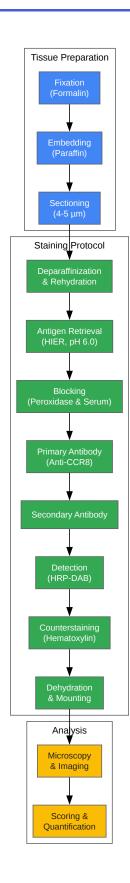
This protocol provides a detailed method for the detection of CCR8 in formalin-fixed, paraffinembedded (FFPE) human tumor tissue sections.

- 1. Materials and Reagents
- Primary Antibody: Validated anti-CCR8 antibody (e.g., Rabbit Polyclonal). Refer to manufacturer datasheets for recommended dilutions.



- Slides: Pre-cleaned and charged microscope slides.
- Deparaffinization/Rehydration: Xylene, Ethanol (100%, 95%, 80%, 70%).
- Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0.
- Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T).
- Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).
- Blocking Buffer: 5-10% Normal Serum (from the same species as the secondary antibody) in PBS.
- Secondary Antibody: Biotinylated or polymer-based anti-species IgG (e.g., anti-rabbit).
- Detection System: Streptavidin-HRP or HRP-polymer complex and DAB (3,3'-Diaminobenzidine) chromogen substrate.
- Counterstain: Hematoxylin.
- Mounting Medium: Permanent mounting medium.
- Equipment: Microwave, pressure cooker or water bath for HIER, humidified chamber, microscope.
- 2. Experimental Workflow Diagram





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Caption: Immunohistochemistry (IHC) experimental workflow for CCR8 staining in FFPE tumor tissue.

- 3. Detailed Protocol
- A. Deparaffinization and Rehydration
- Bake slides in a tissue-drying oven for 45-60 minutes at 60°C.
- Immerse slides in 3 changes of xylene for 5 minutes each.
- Rehydrate the tissue sections by immersing slides in a graded series of ethanol:
 - 100% Ethanol: 2 changes, 3 minutes each.
 - 95% Ethanol: 2 changes, 3 minutes each.
 - 80% Ethanol: 1 change, 3 minutes.
 - 70% Ethanol: 1 change, 3 minutes.
- Rinse slides in gentle running distilled water for 5 minutes.
- B. Antigen Retrieval (Heat-Induced Epitope Retrieval HIER)
- Place slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the slides using a microwave, pressure cooker, or water bath to 95-100°C for 20 minutes. Do not allow the solution to boil dry.
- Remove from heat and allow the slides to cool down in the buffer at room temperature for at least 20 minutes.
- Rinse the slides in 1X PBS-T for 1 minute.
- C. Staining Procedure
- Endogenous Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol or water for 15-20 minutes at room temperature to block endogenous peroxidase activity.



- Rinse slides twice with 1X PBS-T for 2 minutes each.
- Blocking: Apply a universal protein block or 5-10% normal serum for 20-30 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
- Primary Antibody: Drain the blocking solution (do not rinse) and apply the diluted anti-CCR8 primary antibody. Incubate for 45-60 minutes at room temperature or overnight at 4°C.
- Rinse the slides in 1X PBS-T for 1 minute.
- Secondary Antibody: Apply the biotinylated or polymer-based secondary antibody and incubate for 30 minutes at room temperature.
- Rinse the slides in 1X PBS-T for 1 minute.
- Detection: Apply the Streptavidin-HRP or HRP-polymer reagent and incubate for 30 minutes at room temperature.
- Rinse the slides in 1X PBS-T for 1 minute.
- Chromogen: Apply the DAB substrate solution and incubate until a brown color develops (typically 2-10 minutes). Monitor under a microscope to prevent overstaining.
- Rinse the slides in distilled water to stop the reaction.
- D. Counterstaining, Dehydration, and Mounting
- Counterstain the slides with Hematoxylin for 1-3 minutes.
- Rinse gently with running tap water.
- "Blue" the sections in a suitable buffer or tap water.
- Dehydrate the tissue by washing through a graded series of ethanol (e.g., 80%, 95%, 100%).
- Clear the sections in 3 changes of xylene for 1 minute each.
- Apply a coverslip using a permanent mounting medium.



4. Data Analysis and Interpretation

Stained slides should be evaluated by a qualified pathologist. The staining can be assessed semi-quantitatively using an H-score, which considers both the intensity and the percentage of positive cells.

Staining Intensity	Score	Description
No Staining	0	No color reaction
Weak Staining	1+	Faint brown color
Moderate Staining	2+	Clear brown color
Strong Staining	3+	Dark brown color

H-Score Calculation: H-Score = (Percentage of cells at 1+) x 1+ (Percentage of cells at 2+) x 2+ (Percentage of cells at 3+) x 3+0 The final score ranges from 0 to 300.

5. Troubleshooting



Problem	Possible Cause	Suggested Solution
No Staining	Primary antibody omitted or inactive.	Ensure primary antibody was added; use a new antibody aliquot.
Incompatible primary/secondary antibodies.	Use a secondary antibody raised against the host species of the primary.	
Inadequate antigen retrieval.	Optimize retrieval time, temperature, or buffer pH.	_
Tissue over-fixation.	Increase antigen retrieval time or consider enzymatic retrieval (PIER).	
High Background	Primary antibody concentration too high.	Titrate the primary antibody to find the optimal dilution.
Inadequate blocking of non- specific sites.	Increase blocking time or use a different blocking reagent.	
Endogenous biotin (if using biotin system).	Use a polymer-based detection system or perform a biotin block.	-
Incomplete deparaffinization.	Ensure complete removal of wax with fresh xylene.	-
Non-specific Staining	Cross-reactivity of antibodies.	Run a negative control (isotype control or no primary antibody).
Tissue drying out during staining.	Keep slides in a humidified chamber during incubations.	

CCR8 Signaling Pathway

CCR8 is a chemokine receptor that, upon binding its ligand CCL1, activates intracellular signaling pathways that promote the migration and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment.



Caption: Simplified CCR8 signaling pathway in a tumor-infiltrating regulatory T cell (Treg).

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